molecular formula C24H21N5O3 B2446715 1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886896-19-1

1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Katalognummer B2446715
CAS-Nummer: 886896-19-1
Molekulargewicht: 427.464
InChI-Schlüssel: JEOTTZVSBBTBMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H21N5O3 and its molecular weight is 427.464. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Evaluation and Potential Therapeutic Uses

  • Anxiolytic and Antidepressant Potential : Research has shown that derivatives of 1H-imidazo[2,1-f]purine-2,4-dione, including those with similar structural features to the specified compound, exhibit potential as anxiolytic and antidepressant agents. For example, compounds like 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione have demonstrated anxiolytic-like activity in mice, comparable to Diazepam (Zagórska et al., 2009).

  • Serotonin Receptor Affinity and Phosphodiesterase Inhibition : These derivatives have also been evaluated for their affinity to serotonin receptors (5-HT1A/5-HT7) and their ability to inhibit phosphodiesterases (PDE4B and PDE10A). This suggests a potential application in developing antidepressant and/or anxiolytic drugs (Zagórska et al., 2016).

  • Antagonistic Activity on Adenosine Receptors : Some derivatives of 1H-imidazo[2,1-f]purine-2,4-dione exhibit antagonistic activity on A3 adenosine receptors, suggesting potential therapeutic applications in this area. For instance, 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione shows significant antagonistic activity (Baraldi et al., 2005).

  • Molecular Modeling and Drug Design : The structure of 1H-imidazo[2,1-f]purine-2,4-dione derivatives has been used in molecular modeling studies to understand receptor affinity and selectivity, contributing to drug design, especially in targeting serotoninergic receptors (Zagórska et al., 2015).

  • Ligand-Receptor Interaction Studies : These compounds also provide valuable insights into ligand-receptor interactions, which can be used in the development of new pharmacological agents with specific receptor targets (Baraldi et al., 2008).

  • Cell Permeability and Metabolic Stability : The derivatives have been studied for their metabolic stability and cell permeability, which are crucial parameters in the development of effective and safe pharmacological agents (Zagórska et al., 2018).

  • Receptor Affinity and Enzyme Activity : They have been evaluated for their receptor affinity and enzyme inhibitory activities, contributing to understanding their pharmacological profiles and potential therapeutic applications (Zagórska et al., 2016).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the condensation of 2-amino-6-phenylpurine with ethyl acetoacetate, followed by cyclization with p-toluenesulfonic acid and acetic anhydride. The resulting intermediate is then reacted with methyl iodide and sodium hydride to form the final product.", "Starting Materials": [ "2-amino-6-phenylpurine", "ethyl acetoacetate", "p-toluenesulfonic acid", "acetic anhydride", "methyl iodide", "sodium hydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-phenylpurine with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(2-oxopropyl)-2-amino-6-phenylpurine.", "Step 2: Cyclization of the intermediate with p-toluenesulfonic acid and acetic anhydride to form 1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.", "Step 3: Reaction of the intermediate with methyl iodide and sodium hydride to form the final product, 1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione." ] }

CAS-Nummer

886896-19-1

Produktname

1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Molekularformel

C24H21N5O3

Molekulargewicht

427.464

IUPAC-Name

4-methyl-6-(4-methylphenyl)-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H21N5O3/c1-15-9-11-18(12-10-15)29-19(17-7-5-4-6-8-17)14-27-20-21(25-23(27)29)26(3)24(32)28(22(20)31)13-16(2)30/h4-12,14H,13H2,1-3H3

InChI-Schlüssel

JEOTTZVSBBTBMJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.